Cas no 838585-58-3 (N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide)

N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide structure
838585-58-3 structure
Product Name:N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide
CAS No:838585-58-3
MF:C17H17ClN2O3S
MW:364.846482038498
CID:6070462
PubChem ID:5641512
Update Time:2025-07-17

N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide
    • (NZ)-N-[(2-chlorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide
    • Morpholine, 4-[(2-chlorophenyl)[(phenylsulfonyl)imino]methyl]- (9CI)
    • N-[(1Z)-(2-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLIDENE]BENZENESULFONAMIDE
    • (Z)-N-((2-chlorophenyl)(morpholino)methylene)benzenesulfonamide
    • F1747-0061
    • MLS000582908
    • SMR000201614
    • N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide
    • CHEMBL3196723
    • AKOS002239867
    • SR-01000300655-1
    • SR-01000300655
    • 838585-58-3
    • Inchi: 1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(20-10-12-23-13-11-20)19-24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2
    • InChI Key: AGDHJLCLXHIDFO-UHFFFAOYSA-N
    • SMILES: N1(C(C2=CC=CC=C2Cl)=NS(C2=CC=CC=C2)(=O)=O)CCOCC1

Computed Properties

  • Exact Mass: 364.0648413g/mol
  • Monoisotopic Mass: 364.0648413g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 527.0±60.0 °C(Predicted)
  • pka: -2.17±0.20(Predicted)

N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide Pricemore >>

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Additional information on N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide

Recent Advances in the Study of N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide (CAS: 838585-58-3)

The compound N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide (CAS: 838585-58-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to improve the yield and purity of the compound. These efforts have resulted in the development of more efficient synthetic routes, which are crucial for scaling up production for preclinical and clinical studies.

In vitro and in vivo studies have demonstrated that N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide exhibits promising activity against a range of biological targets. Notably, the compound has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may possess antitumor properties, with selective cytotoxicity observed in certain cancer cell lines. These findings highlight the compound's versatility and its potential for further development in multiple therapeutic areas.

Mechanistic studies have provided insights into the molecular interactions of N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide with its biological targets. X-ray crystallography and molecular docking simulations have revealed that the compound binds to the active site of target enzymes, disrupting their function. This structural information is invaluable for the rational design of derivatives with improved potency and selectivity. Furthermore, pharmacokinetic studies have assessed the compound's absorption, distribution, metabolism, and excretion (ADME) properties, laying the groundwork for future optimization.

Despite the promising results, challenges remain in the development of N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring formulation strategies, including the use of nanoparticles and prodrug approaches, to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from the laboratory to the clinic.

In conclusion, N-(1Z)-(2-chlorophenyl)(morpholin-4-yl)methylidenebenzenesulfonamide (CAS: 838585-58-3) represents a promising candidate for drug development, with demonstrated biological activity and a well-characterized mechanism of action. Continued research efforts are essential to fully realize its therapeutic potential and address the remaining challenges. This compound exemplifies the intersection of chemical biology and medicinal chemistry, offering new opportunities for the treatment of various diseases.

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